(2Z)-1H-benzimidazol-2-yl(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyrroloquinoline structure
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . Subsequent steps involve the construction of the pyrroloquinoline moiety, which can be achieved through cyclization reactions under specific conditions . Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or pyrroloquinoline rings.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their function . The pyrroloquinoline structure may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrroloquinoline-based molecules. Compared to these compounds, 1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is unique due to its combined structural features, which may confer enhanced biological activity and specificity . Some similar compounds include:
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrroloquinoline derivatives: Studied for their potential in drug development and material science.
Properties
Molecular Formula |
C24H20N4O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(benzimidazol-2-ylidene)-2-(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)acetonitrile |
InChI |
InChI=1S/C24H20N4O/c1-13-9-15-14(2)11-24(3,4)28-21(15)16(10-13)20(23(28)29)17(12-25)22-26-18-7-5-6-8-19(18)27-22/h5-11,29H,1-4H3 |
InChI Key |
UVIHYDZQMSICGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C(=C4N=C5C=CC=CC5=N4)C#N)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.